

benzyl 2-oxoacetate crystal structure analysis

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Compound Focus: Benzyl 2-oxoacetate

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Comparative Crystal Structure Data

The following table summarizes the key crystallographic and geometric parameters for two compounds based on **benzyl 2-oxoacetate**. **Compound I** is benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate [1], while the **Triazole Derivative** is methyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate [2].

Parameter	Compound I (Benzyl 2-oxo-1,2-dihydroquinoline-4-carboxylate)	Triazole Derivative (Methyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate)
Chemical Formula	C ₂₀ H ₁₅ NO ₃ [1]	C ₁₉ H ₁₅ N ₃ O ₃ [2]
Molecular Conformation	Z-shaped conformation; benzyl and propynyl groups on opposite sides of the dihydroquinoline plane [1]	Details not specified in the abstract; structure confirmed by X-ray diffraction [2]
Planarity of Core Unit	Dihydroquinoline moiety is nearly planar (r.m.s. deviation 0.0164 Å); carboxyl group is coplanar (dihedral angle 1.04°) due to intramolecular C—H···O interaction [1]	Geometry stabilized by intramolecular hydrogen bonds (H7···O1) [2]

Parameter	Compound I (Benzyl 2-oxo-1,2-dihydroquinoline-4-carboxylate)	Triazole Derivative (Methyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate)
Intermolecular Hydrogen Bonds	C12—H12⋯O1, C16—H16⋯O1, C4—H4⋯O2 [1]	O3—H9 and H19—N1 interactions (specific atoms involved not fully detailed in abstract) [2]
Other Stabilizing Interactions	C—H⋯π(ring) interactions connect layers [1]	Details not specified in the abstract [2]
Hirshfeld Surface Analysis	H⋯H (43.3%), H⋯C/C⋯H (26.6%), H⋯O/O⋯H (16.3%) [1]	Not available
HOMO-LUMO Energy Gap (DFT)	4.0319 eV (B3LYP/6–311 G(d,p) level) [1]	Not available

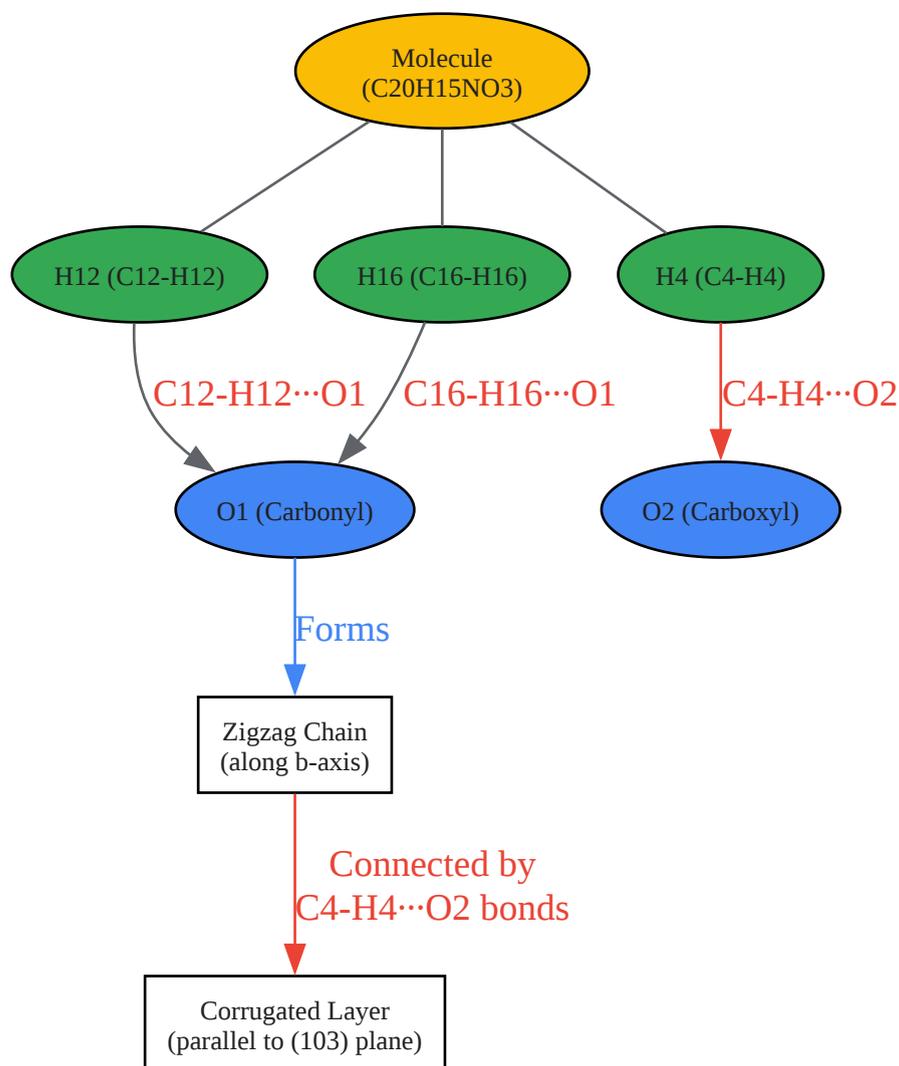
Experimental Protocols

Here are the methodologies used for the synthesis and analysis of the primary compound (Compound I) [1].

- **Synthesis:** The title compound was synthesized from quinolin-2-one, following a similar approach previously used for such compounds. The specific reactants and conditions for this particular derivative are not detailed in the abstract [1].
- **X-ray Crystallography:** A single-crystal X-ray diffraction study was performed to determine the molecular and crystal structure. The specific equipment and radiation used were not detailed in the abstract [1].
- **Hirshfeld Surface Analysis:** The CrystalExplorer program was used to generate and analyze the Hirshfeld surface. The surface was plotted over the normalized contact distance (d_{norm}) in the range of -0.3677 to 1.3896 atomic units. The two-dimensional fingerprint plots were delineated to show the contributions of different intermolecular contacts [1].
- **Computational Studies (DFT):** The structure was optimized in the gas phase using Density Functional Theory (DFT) at the **B3LYP/6–311 G(d,p)** level. The Gaussian 09 program was used for both the geometry optimization and the subsequent calculation of harmonic vibrational frequencies to confirm the stability of the optimized structure. The HOMO-LUMO energy gap was calculated from this optimized structure [1].

Hydrogen Bonding Network

The crystal packing of Compound I is stabilized by a network of intermolecular hydrogen bonds. The diagram below visualizes these key connections that form zigzag chains and corrugated layers in the crystal structure [1].



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The hydrogen bonding network illustrated above is based on the geometric data published in the crystallographic study [1].

Summary of Key Findings

The analysis reveals that the **benzyl 2-oxoacetate** derivative (Compound I) adopts a stable, largely planar conformation in the solid state, which is stabilized by a combination of specific intermolecular hydrogen bonds and C—H \cdots π interactions. The Hirshfeld surface analysis quantifies that van der Waals interactions (H \cdots H, H \cdots C/C \cdots H) are the most significant contributors to the crystal packing. The DFT-calculated HOMO-LUMO energy gap provides insight into the compound's chemical stability and reactivity.

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References

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